molecular formula C21H17Cl2N3O3 B2671084 1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-76-7

1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2671084
CAS No.: 1105212-76-7
M. Wt: 430.29
InChI Key: WPGOZLLBVZGENS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 3,4-dichlorobenzyl group and at position 3 with a carbohydrazide moiety bearing a 4-methylbenzoyl (p-toluoyl) substituent. This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in structurally related compounds .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(4-methylbenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-13-4-7-15(8-5-13)19(27)24-25-20(28)16-3-2-10-26(21(16)29)12-14-6-9-17(22)18(23)11-14/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOZLLBVZGENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-N’-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under acidic or basic conditions.

    Introduction of the benzyl and benzoyl groups: The dichlorobenzyl and methylbenzoyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and base catalysts.

    Carbohydrazide formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-N’-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with altered electronic properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-N’-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-N’-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, inferred from the evidence:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Reported Activity Binding Affinity (kcal/mol) Key References
Target Compound 3,4-Dichlorobenzyl, 4-methylbenzoyl Not provided Hypothesized antimicrobial Not available -
(E)-2-Oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1) 2,3,4-Trimethoxybenzylidene Not provided Antimycobacterial -7.1
(E)-N'-(1-(4-Bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2) 4-Bromophenyl ethylidene Not provided Antimycobacterial -7.3
2-Propynyl N-[1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate 3,4-Dichlorobenzyl, 2-propynyl carbamate 351.19 Not specified Not available
S-(2-Chlorophenyl) N-[1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate 3,4-Dichlorobenzyl, S-(2-chlorophenyl) 439.7 Not specified Not available

Key Structural and Functional Comparisons

Core Structure : All compounds share the 2-oxo-1,2-dihydropyridine backbone, which is critical for interactions with biological targets such as glucosamine-6-phosphate synthase .

Carbohydrazide vs. Carbamate/Carbamothioate: The carbohydrazide moiety in the target compound and Ligands 1–2 may facilitate hydrogen bonding with enzyme active sites, whereas carbamate/carbamothioate derivatives ( and ) could exhibit altered metabolic stability or steric effects . 4-Methylbenzoyl Group: This substituent in the target compound introduces steric bulk and moderate electron-donating effects, which may influence binding specificity compared to the trimethoxy or bromophenyl groups in Ligands 1 and 2 .

Biological Activity :

  • Ligands 1 and 2 exhibit binding affinities of -7.1 and -7.3 kcal/mol, respectively, against glucosamine-6-phosphate synthase, a target for antimicrobial agents . The target compound’s 3,4-dichlorobenzyl group may enhance binding affinity due to increased hydrophobic interactions, though computational validation is required.
  • Carbamothioate derivatives (e.g., ) have higher molecular weights (~439.7 g/mol), which may reduce bioavailability compared to the target compound’s carbohydrazide structure .

Research Findings and Methodological Insights

  • Synthesis and Characterization : Ligands 1 and 2 (–4) were synthesized from 2-hydroxynicotinic acid, with geometries optimized using Gaussian 09W, a method aligned with density-functional theory (DFT) principles described in . Similar protocols could apply to the target compound.
  • Computational Modeling : Molecular docking studies on glucosamine-6-phosphate synthase (as in –4) are critical for predicting the target compound’s efficacy. The 3,4-dichlorobenzyl group may occupy hydrophobic pockets, while the 4-methylbenzoyl group could stabilize π-π interactions .

Biological Activity

1-(3,4-Dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound with potential pharmacological applications. Its unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16Cl2N2O2, with a molecular weight of 387.3 g/mol. It is characterized by a dihydropyridine core substituted with dichlorobenzyl and methylbenzoyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
  • Antitumor Activity : The compound has shown potential in inhibiting the growth of cancer cell lines.
  • Antioxidant Properties : It may also act as an antioxidant, scavenging free radicals.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The process often includes steps such as condensation reactions and cyclization.

Antimicrobial Activity

A study conducted by Abdel-Rahman et al. (2013) evaluated the antimicrobial properties of related compounds. The results indicated that derivatives of dihydropyridine exhibited significant antibacterial activity against various strains of bacteria. This suggests that this compound may also have similar effects.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines. For instance, a derivative with a related structure was found to inhibit leukemia L1210 cells at concentrations as low as 7×106 M7\times 10^{-6}\text{ M} . This indicates that our compound may exhibit comparable antitumor effects.

Antioxidant Properties

The antioxidant activity of compounds in this class has been assessed using the ABTS assay. Compounds similar to this compound showed significant inhibition rates against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of electron-withdrawing groups like dichlorobenzyl enhances its reactivity with biological targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the dihydropyridine core via cyclocondensation of appropriate precursors (e.g., 2-oxo-1,2-dihydropyridine derivatives) under acidic or basic conditions.
  • Step 2 : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
  • Step 3 : Hydrazide coupling with 4-methylbenzoyl chloride in the presence of coupling agents like EDC/HOBt, monitored by TLC for reaction completion .
    Critical Parameters : Solvent polarity (e.g., THF vs. DCM), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for dichlorobenzyl), carbonyl resonances (δ 165–175 ppm), and hydrazide NH signals (δ 9–10 ppm, exchangeable in D2O) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~460–470 Da) with <2 ppm error .
    Validation : Compare experimental data with computational simulations (e.g., Gaussian DFT) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

  • Methodology :
    • Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzoyl with halogenated or electron-withdrawing groups) .
    • Test against Gram-positive/negative bacteria (MIC assays) and fungal strains (C. albicans), using ciprofloxacin as a positive control .
    • Perform molecular docking against target enzymes (e.g., glucosamine-6-phosphate synthase, PDB: 1XFF) to correlate binding affinity (ΔG) with activity .
      Key Insight : The dichlorobenzyl group enhances lipophilicity, improving membrane penetration, while the hydrazide moiety may chelate metal ions in enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Software : Use SHELXL for high-resolution refinement, leveraging TWIN/BASF commands for twinned data .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .
  • Contradiction Example : Disordered dichlorobenzyl groups can be modeled with PART/SUMP constraints, validated via difference Fourier maps .

Q. How can analytical challenges in purity assessment be addressed?

  • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to detect impurities <0.1% .
  • Elemental Analysis : Ensure C/H/N percentages match theoretical values (±0.3%) to confirm stoichiometry .
  • DSC/TGA : Monitor thermal decomposition (onset ~220°C) to assess stability and polymorphic forms .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Cell Lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells, with IC50 determination via MTT assays .
  • Mechanistic Studies :
    • Flow cytometry for apoptosis (Annexin V/PI staining) .
    • Western blotting for caspase-3/9 activation .
      Controls : Include cisplatin and taxol for comparative efficacy .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Software : Use SwissADME for CYP450 metabolism predictions and admetSAR for toxicity profiling .
    • Key Metabolites : Look for hydrazide hydrolysis products and oxidative dechlorination intermediates .
  • In Silico Toxicity : Check Ames test predictions (mutagenicity) and hERG inhibition alerts .

Advanced Methodological Challenges

Q. What experimental approaches validate target engagement in enzyme inhibition assays?

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration, measuring ATPase activity .
  • SPR Biosensor : Quantify binding kinetics (ka/kd) for high-affinity targets (KD < 100 nM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after heating (37–65°C) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • LC-MS/MS : Detect dimers (MW ~920 Da) or chlorobenzyl adducts formed via Schlenk equilibrium .
  • Process Optimization : Reduce byproducts by controlling pH (<7.0) during hydrazide coupling and using scavengers (e.g., polymer-bound thiourea) .

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